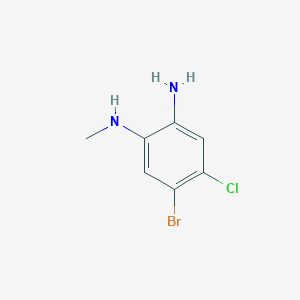![molecular formula C10H19BO3 B6603673 rac-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol CAS No. 2287240-96-2](/img/structure/B6603673.png)
rac-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol, or Rac-DMC, is a novel boron-based compound that has been extensively studied for its potential applications in scientific research and laboratory experiments. Rac-DMC is a chiral molecule, meaning it has two mirror-image forms with distinct properties. This unique feature has made Rac-DMC an attractive tool for a variety of research applications.
作用机制
Rac-DMC is a chiral molecule, meaning it has two mirror-image forms with distinct properties. This unique feature has made Rac-DMC an attractive tool for a variety of research applications. Rac-DMC works by binding to and modifying the activity of enzymes and other molecules. The two mirror-image forms of Rac-DMC have different affinities for different enzymes and molecules, which allows Rac-DMC to be used to study the stereoselectivity and stereospecificity of reactions.
Biochemical and Physiological Effects
Rac-DMC has been studied for its potential biochemical and physiological effects. Rac-DMC has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9). Rac-DMC has also been found to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer. Additionally, Rac-DMC has been found to reduce inflammation and oxidative stress in animal models.
实验室实验的优点和局限性
Rac-DMC has several advantages for use in laboratory experiments. Rac-DMC is a chiral molecule with two distinct forms, which allows it to be used to study the stereoselectivity and stereospecificity of reactions. Additionally, Rac-DMC is a potent inhibitor of several enzymes and cancer cell lines, which makes it an attractive tool for studying the effects of enzyme inhibition and cancer cell growth.
However, there are some limitations to using Rac-DMC in laboratory experiments. Rac-DMC is relatively expensive and difficult to synthesize, which can make it difficult to obtain in large quantities. Additionally, Rac-DMC is a potent inhibitor of enzymes and cancer cell lines, which means it can produce unintended effects if used in high concentrations.
未来方向
Rac-DMC has a wide range of potential applications in scientific research and laboratory experiments. Future research could focus on developing new synthesis methods for Rac-DMC to make it more cost-effective and accessible. Additionally, further research could focus on exploring the potential therapeutic applications of Rac-DMC, such as its potential use as an anti-cancer agent or as an anti-inflammatory agent. Finally, further research could focus on exploring the potential applications of Rac-DMC in other areas, such as its potential use as a chiral ligand for asymmetric catalysis.
合成方法
Rac-DMC is synthesized using a method known as the Mitsunobu reaction. This reaction involves the formation of a boron-based enolate from an alcohol using a boron-based reagent, such as trimethylborate. This enolate is then reacted with an aldehyde or ketone to form a cyclopropylmethylboronic ester. This ester is then reacted with a chiral alcohol to form the desired chiral boron-based compound, Rac-DMC.
科学研究应用
Rac-DMC has been extensively studied for its potential applications in scientific research. Rac-DMC can be used to study the stereoselectivity of reactions, as it has two mirror-image forms with distinct properties. Rac-DMC can also be used to study the stereospecificity of enzymes, as it has two distinct forms that can be used to measure the efficacy of enzymes in recognizing and binding to different forms of the same molecule. Additionally, Rac-DMC can be used as a chiral ligand for asymmetric catalysis, as it can be used to control the selectivity of catalysts in a range of reactions.
属性
IUPAC Name |
[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)8-5-7(8)6-12/h7-8,12H,5-6H2,1-4H3/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHNDTVRXDFFEA-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


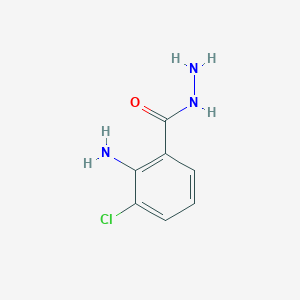
![11-(4-chlorophenyl)-4-(2,3-dihydro-1H-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-13-yl 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B6603601.png)

![[N'-(adamantan-1-yl)carbamimidoyl]urea](/img/structure/B6603610.png)

![ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid](/img/structure/B6603625.png)
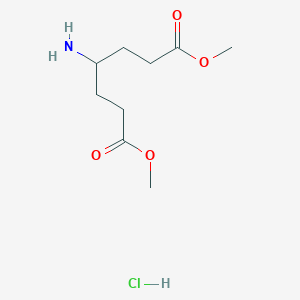
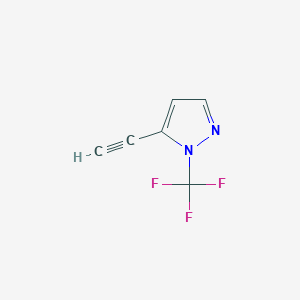
![tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B6603658.png)
sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6603660.png)
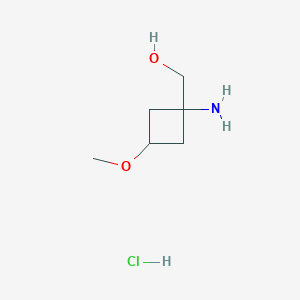
![(2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enoic acid](/img/structure/B6603672.png)
